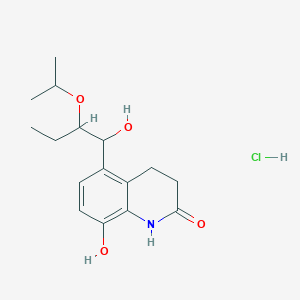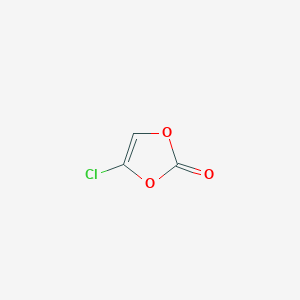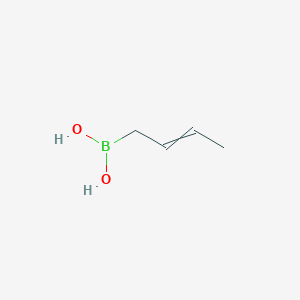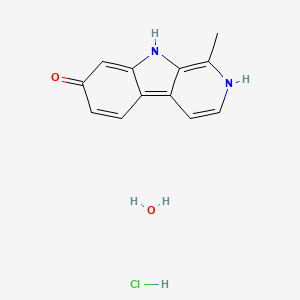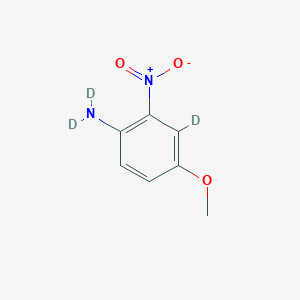
N,N,3-trideuterio-4-methoxy-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-nitroaniline-d3 is a deuterated derivative of 4-Methoxy-2-nitroaniline, an aromatic compound with the molecular formula C7H8N2O3. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. The deuterated version, 4-Methoxy-2-nitroaniline-d3, is often used in scientific research for its unique isotopic properties.
Méthodes De Préparation
The synthesis of 4-Methoxy-2-nitroaniline-d3 typically involves the nitration of 4-Methoxyaniline followed by the introduction of deuterium. The nitration process involves treating 4-Methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-Methoxy-2-nitroaniline is then subjected to deuteration using deuterium oxide (D2O) or other deuterium sources under specific conditions .
Analyse Des Réactions Chimiques
4-Methoxy-2-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
4-Methoxy-2-nitroaniline-d3 is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of isotopically labeled compounds, which are essential in studying reaction mechanisms and kinetics.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of isotopically labeled drugs for pharmacokinetic studies.
Industry: The compound is used in the production of dyes and pigments, where its isotopic labeling helps in studying the degradation and stability of these products
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-nitroaniline-d3 involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in various biochemical reactions, influencing the compound’s overall activity. The deuterium atoms in the compound provide stability and help in tracing the compound’s metabolic fate .
Comparaison Avec Des Composés Similaires
4-Methoxy-2-nitroaniline-d3 can be compared with other similar compounds such as:
2-Methoxy-4-nitroaniline: This compound has the methoxy and nitro groups in different positions on the aniline ring, leading to different chemical properties and reactivity.
4-Amino-3-nitroanisole: This compound has an amino group instead of a methoxy group, resulting in different reactivity and applications.
2-Nitro-p-anisidine: This is another positional isomer with distinct chemical properties and uses .
4-Methoxy-2-nitroaniline-d3 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
N,N,3-trideuterio-4-methoxy-2-nitroaniline |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i4D/hD2 |
Clé InChI |
QFMJFXFXQAFGBO-JJBFAFJOSA-N |
SMILES isomérique |
[2H]C1=C(C=CC(=C1[N+](=O)[O-])N([2H])[2H])OC |
SMILES canonique |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13402308.png)
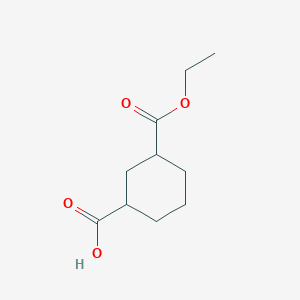
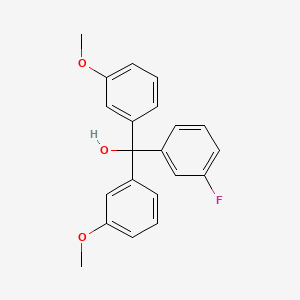
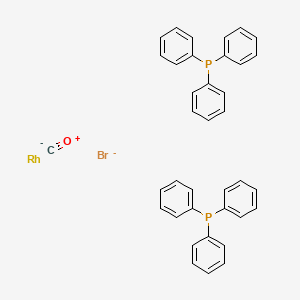

![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)
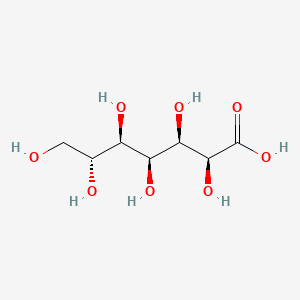
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
